Home > Products > Screening Compounds P7555 > 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - 1208493-13-3

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Catalog Number: EVT-6417806
CAS Number: 1208493-13-3
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique pyrazolo-pyridine structure. It is classified under the category of pyrazolo[3,4-b]pyridines, which are known for their biological activity and potential therapeutic applications. The compound has the following identifiers:

  • CAS Number: 1208493-13-3
  • Molecular Formula: C7H4FN3O2
  • Molecular Weight: 181.12 g/mol
  • Purity: Typically around 97% .

This compound has garnered interest due to its structural similarity to purine bases, which may contribute to its biological significance in medicinal chemistry .

Synthesis Analysis

The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through several methods, predominantly involving the reaction of substituted hydrazines with pyridine derivatives. One common approach includes:

  1. Starting Materials: A substituted pyrazole is reacted with a pyridine derivative.
  2. Reagents: Common reagents include iodine or other halogenating agents that facilitate the formation of the pyrazolo-pyridine structure.
  3. Conditions: The reaction typically occurs under acidic conditions, often using acetic acid as a solvent to promote cyclization and substitution at the desired positions on the ring system.

Technical details regarding specific reaction conditions such as temperature and time can vary based on the starting materials used and desired yields .

Molecular Structure Analysis

The molecular structure of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features a fused bicyclic system comprising a pyrazole ring and a pyridine ring. The structure can be represented as follows:

  • SMILES Notation: O=C(O)C1=NNC2=C1C=CC(F)=N2

Structural Data

  • Bonding: The compound exhibits multiple nitrogen atoms contributing to its heterocyclic nature, which influences its reactivity and interaction with biological targets.
  • Geometry: The fused rings create a planar structure conducive to pi-stacking interactions, relevant in biological systems.
Chemical Reactions Analysis

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can participate in various chemical reactions:

  1. Substitution Reactions: The presence of fluorine and carboxylic acid functional groups allows for electrophilic aromatic substitution.
  2. Condensation Reactions: The carboxylic acid can react with amines or alcohols to form amides or esters, respectively.
  3. Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex heterocycles.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or create derivatives for further study .

Mechanism of Action

The mechanism of action for compounds like 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor of certain kinases or other enzymes involved in metabolic pathways related to diseases such as cancer or diabetes.

Data on Mechanism

Research indicates that modifications in the pyrazolo-pyridine structure can lead to changes in binding affinity and selectivity towards target proteins, which is critical for drug design and development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group in the carboxylic acid.

Relevant data indicate that these properties contribute to its potential applications in drug development and other scientific uses .

Applications

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific uses:

  1. Pharmaceutical Development: It serves as a building block for synthesizing bioactive compounds aimed at treating various diseases.
  2. Biochemical Research: Its structural features make it useful for studying enzyme interactions and mechanisms in cellular processes.
  3. Lead Compound Identification: It is often used in medicinal chemistry as a lead compound for developing new drugs targeting specific pathways related to metabolic disorders.
Introduction to Pyrazolo[3,4-b]Pyridine Scaffolds

Structural and Electronic Features of 1H-Pyrazolo[3,4-b]Pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine system represents a privileged bicyclic heterocycle where fusion occurs between pyrazole (positions 3,4) and pyridine (positions b) rings. This scaffold exhibits planar aromaticity due to π-electron delocalization across both rings, enabling extensive conjugation. Density functional theory (DFT) calculations confirm the 1H-tautomer (over 2H-form) is energetically favored by 37.03 kJ/mol (~9 kcal/mol), ensuring thermodynamic dominance in unsubstituted derivatives [4]. The fluorine atom at position 6 introduces strong electronegative perturbation, altering electron distribution and creating a dipole moment of 2.1 Debye that influences molecular recognition. Concurrently, the C3-carboxylic acid group provides a hydrogen-bonding anchor critical for target binding, evidenced by its pKa prediction of 1.94 [3].

Table 1: Key Molecular Descriptors of 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

PropertyValue/DescriptorSource
CAS Registry Number1208493-13-3 [1] [3]
Molecular FormulaC₇H₄FN₃O₂ [1] [3]
Molecular Weight181.12 g/mol [1] [3]
SMILES NotationO=C(C1=NNC2=NC(F)=CC=C21)O [1]
Predicted Boiling Point481.9±40.0 °C [3]
Storage StabilityInert atmosphere, 2-8°C [1]

The scaffold’s crystalline solid state (density: 1.723 g/cm³) facilitates purification and formulation, while the carboxylic acid enables salt formation with pharmaceutically relevant counterions. Substituent effects at C3 dictate electronic properties: Methyl groups enhance lipophilicity (logP +0.7), while carboxylic acids, as in this derivative, confer water solubility at physiological pH and serve as synthetic handles for amide coupling [4] .

Historical Evolution of Pyrazolo[3,4-b]Pyridine Synthesis and Biomedical Relevance

Pyrazolo[3,4-b]pyridine chemistry originated with Ortoleva’s 1908 synthesis of a 3-phenyl derivative via diphenylhydrazone iodination. Methodologies expanded significantly when Bülow (1911) demonstrated the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones—a strategy still employed in modern routes [4]. Contemporary synthesis of 6-fluoro variants typically starts from fluorinated pyridine precursors, exemplified by the cyclocondensation of 5-amino-3-fluoropyridin-2(1H)-one with ethoxymethylenemalonate, followed by decarboxylation.

Table 2: Milestones in Pyrazolo[3,4-b]Pyridine Research and Applications

TimelineDevelopmentSignificance
1908First synthesis by OrtolevaEstablished core scaffold
1911Bülow’s aminopyrazole-diketone condensationEnabled C3/C4 functionalization
2012–2022>1,400 patents filed (54% of total literature)Surge in biomedical exploitation
2022>300,000 known derivatives; 14 in drug developmentValidated therapeutic relevance
RecentCDK inhibitors (e.g., BMS-265246)IC₅₀ = 6–9 nM against CDK1/CDK2

Biomedical interest intensified with over 300,000 derivatives now documented, including 14 compounds in clinical development—5 in investigational stages and 2 approved drugs [4]. The scaffold’s purine-mimetic geometry enables kinase inhibition, exemplified by BMS-265246 binding CDK2’s ATP pocket (IC₅₀ = 9 nM) via hydrogen bonds to Leu83 [2]. Modifications at C3 critically modulate activity: Methyl groups enhance membrane permeability, while carboxylic acids (as in 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) enable ionic interactions or prodrug design. Commercial availability from suppliers (e.g., BLD Pharmatech) underscores its role as a versatile intermediate for anticancer and anti-inflammatory agents [1] .

Rationale for Fluorine Substitution at Position 6: Electronic and Bioisosteric Implications

Fluorine incorporation at position 6 is a strategic maneuver to optimize pharmacodynamic and pharmacokinetic properties. The fluorine atom’s strong electron-withdrawing effect (+I inductive effect) reduces pyridine ring pKa by ~2 units, enhancing resistance to oxidative metabolism. This significantly improves metabolic stability, reducing hepatic clearance in microsomal assays by >40% compared to non-fluorinated analogs [2]. Fluorine also acts as a hydrogen-bond acceptor, strengthening target engagement, as crystallography confirms in CDK2 complexes where 6-fluoro substitution improves binding affinity by 1.3 kcal/mol versus unsubstituted analogs [2] [4].

The C3-carboxylic acid group offers distinct bioisosteric opportunities. Tetrazole replacements (pKa 4.5–4.9) mimic carboxylate hydrogen-bonding patterns while enhancing lipophilicity (ΔlogP +0.6–1.0) and resisting glucuronidation. Alternatives like acyl sulfonamides or oxadiazoles provide metabolic stability gains, though synthetic accessibility favors tetrazoles for this scaffold . Computational studies indicate the carboxylic acid forms bidentate hydrogen bonds with protein residues (e.g., Arg153 in kinase targets), with bond lengths optimized at 2.7–3.0 Å for maximal affinity. Fluorine’s orthogonal electronic effects further polarize the carboxylic acid, increasing its acidity (predicted pKa 1.94) and favoring ionization at physiological pH—critical for solubility and salt-bridge formation [3] .

Table 3: Bioisosteric Replacements for C3-Carboxylic Acid Group

BioisosterepKa RangelogP ChangeKey AdvantageTarget Compatibility
Tetrazole (1H)4.5–4.9+0.6 to +1.0Metabolic stability; similar H-bondingKinases, GPCRs
Acyl sulfonamide3.8–4.5-0.2 to +0.3Enhanced solubilityProteases
Oxadiazolone6.2–7.1+0.9 to +1.5Improved membrane permeabilityIntracellular targets
Hydroxamic acid8.5–9.5-0.7 to -0.2Metal chelationMetalloenzymes (HDACs, MMPs)

Synthetic routes to this compound exploit fluorine’s ortho-directing ability, enabling selective lithiation and functionalization at C4. Industrial-scale preparation via palladium-catalyzed carbonylation (using Mo(CO)₆) achieves 85% yield, while microwave-assisted cyclization reduces reaction times from 12 hours to <60 minutes [5] . The combined electronic effects of 6-fluoro and 3-carboxylic acid substituents create a multifunctional pharmacophore adaptable to structure-activity relationship (SAR) exploration across therapeutic targets, from kinase inhibition to antimicrobial applications.

Properties

CAS Number

1208493-13-3

Product Name

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

IUPAC Name

6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

InChI

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5(7(12)13)10-11-6(3)9-4/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

FPSQXSRIZKDDSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.